{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol
Overview
Description
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.32 g/mol . It is known for its structural complexity, featuring a phenyl ring substituted with a methanol group and a methylpiperazine moiety. This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.
Mechanism of Action
- Carbonic anhydrases are enzymes involved in maintaining acid-base balance by catalyzing the reversible hydration of carbon dioxide to bicarbonate ions. CA2 plays a crucial role in various physiological processes, including acid-base regulation, fluid secretion, and ion transport .
Target of Action
Preparation Methods
The synthesis of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol typically involves the reaction of 4-(chloromethyl)benzyl alcohol with 1-methylpiperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, like potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The methylpiperazine moiety can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Condensation: The hydroxyl group can participate in condensation reactions to form ethers or esters in the presence of appropriate reagents.
Scientific Research Applications
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding assays.
Comparison with Similar Compounds
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol can be compared with other similar compounds, such as:
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: This compound features an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid:
4-[(4-Methylpiperazin-1-yl)methyl]phenyl acetate: This ester derivative has distinct physical and chemical characteristics compared to the parent compound.
These comparisons highlight the unique features of this compound, such as its hydroxyl group, which plays a crucial role in its reactivity and applications.
Properties
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-6-8-15(9-7-14)10-12-2-4-13(11-16)5-3-12/h2-5,16H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMFZWUKZBAYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428134 | |
Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622381-65-1 | |
Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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